Cas no 16168-15-3 (4-benzylpiperidine-1-sulfonamide)

4-benzylpiperidine-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-benzylpiperidine-1-sulfonamide
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- インチ: 1S/C12H18N2O2S/c13-17(15,16)14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,13,15,16)
- InChIKey: GHHLZJXJNUPZCT-UHFFFAOYSA-N
- SMILES: N1(S(N)(=O)=O)CCC(CC2=CC=CC=C2)CC1
計算された属性
- 精确分子量: 254.109
- 同位素质量: 254.109
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8A^2
4-benzylpiperidine-1-sulfonamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-benzylpiperidine-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64168-0.1g |
4-benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 0.1g |
$202.0 | 2023-02-13 | |
TRC | B704885-10mg |
4-Benzylpiperidine-1-sulfonamide |
16168-15-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-64168-0.05g |
4-benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 0.05g |
$135.0 | 2023-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324059-500mg |
4-Benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 500mg |
¥4898 | 2023-04-10 | |
Enamine | EN300-64168-2.5g |
4-benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 2.5g |
$1202.0 | 2023-02-13 | |
Enamine | EN300-64168-0.25g |
4-benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 0.25g |
$288.0 | 2023-02-13 | |
Enamine | EN300-64168-1.0g |
4-benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 1.0g |
$614.0 | 2023-02-13 | |
Aaron | AR01A9TK-1g |
4-benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 1g |
$870.00 | 2025-02-09 | |
Aaron | AR01A9TK-10g |
4-benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 10g |
$3653.00 | 2023-12-15 | |
A2B Chem LLC | AV57804-10g |
4-benzylpiperidine-1-sulfonamide |
16168-15-3 | 95% | 10g |
$2812.00 | 2024-04-20 |
4-benzylpiperidine-1-sulfonamide 関連文献
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1. Book reviews
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2. Caper tea
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
4-benzylpiperidine-1-sulfonamideに関する追加情報
Chemical Profile of 4-benzylpiperidine-1-sulfonamide (CAS No. 16168-15-3)
4-benzylpiperidine-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 16168-15-3, is a heterocyclic organic compound featuring a piperidine ring substituted with a benzyl group and a sulfonamide moiety. This structure imparts unique physicochemical properties, making it a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. The sulfonamide functional group is particularly noteworthy, as it is widely recognized for its biological activity and role in drug development.
The molecular formula of 4-benzylpiperidine-1-sulfonamide is C12H15NOS, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of the sulfonamide group (-SO2NH2) contributes to the compound's solubility in polar solvents and its potential reactivity with biological targets. This characteristic has been leveraged in the design of various pharmacophores targeting neurological and inflammatory pathways.
In recent years, 4-benzylpiperidine-1-sulfonamide has garnered attention due to its structural similarity to known bioactive molecules. The piperidine core is a common scaffold in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Its ability to modulate neurotransmitter receptors and ion channels has been explored in preclinical studies aimed at treating conditions such as depression, anxiety, and chronic pain.
One of the most compelling aspects of 4-benzylpiperidine-1-sulfonamide is its potential as a lead compound for further derivatization. Researchers have investigated analogs of this molecule to optimize pharmacokinetic profiles and enhance target specificity. For instance, modifications to the benzyl substituent or the sulfonamide group have yielded derivatives with improved metabolic stability and reduced off-target effects. These efforts align with the broader trend in drug development toward rational molecular design based on structure-activity relationships (SAR).
The sulfonamide moiety itself is known for its versatility in medicinal chemistry. It serves as a hydrogen bond acceptor and can interact with hydrophobic pockets on biological targets, contributing to binding affinity. Additionally, sulfonamides have demonstrated efficacy as antimicrobial agents, although this aspect is less relevant to the current focus on CNS applications. The dual functionality of 4-benzylpiperidine-1-sulfonamide—the piperidine ring and the sulfonamide group—makes it a promising candidate for multifaceted therapeutic intervention.
Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 4-benzylpiperidine-1-sulfonamide against large databases of protein targets. Machine learning models have been trained to predict binding affinities and identify potential drug candidates with high accuracy. These computational approaches have accelerated the discovery process by prioritizing molecules with favorable pharmacological properties early in the development pipeline.
In vitro studies have begun to elucidate the mechanism of action for 4-benzylpiperidine-1-sulfonamide, revealing interactions with key neurotransmitter systems. For example, preliminary data suggest that this compound may modulate serotonin receptors (5-HT1A, 5-HT2A) or dopamine receptors (D2, D3), which are implicated in mood regulation and reward pathways. Such findings are consistent with its potential utility in treating psychiatric disorders characterized by dysregulated neurotransmission.
The synthesis of 4-benzylpiperidine-1-sulfonamide involves multi-step organic reactions that highlight the synthetic prowess required for constructing complex heterocyclic systems. Key synthetic routes include nucleophilic substitution reactions to introduce the sulfonamide group onto a piperidine precursor, followed by benzyl group attachment via cross-coupling methodologies such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling. These reactions are often catalyzed by transition metals to enhance efficiency and selectivity.
The physicochemical properties of 4-benzylpiperidine-1-sulfonamide, including solubility, melting point, and stability under various conditions, are critical factors influencing its formulation and bioavailability. Solubility studies indicate moderate water solubility due to the polar sulfonamide group, which may facilitate intravenous administration if further developed as an injectable drug. Conversely, poor solubility could necessitate formulation strategies such as prodrugs or co-administration with solubilizing agents.
In conclusion,4-benzylpiperidine-1-sulfonamide represents a structurally intriguing compound with potential applications in pharmaceuticals targeting neurological disorders. Its unique combination of chemical features—heterocyclic core, benzyl substitution, and sulfonamide functionality—makes it a valuable scaffold for medicinal chemistry innovation. Ongoing research aims to harness these properties through both experimental synthesis and computational modeling to develop novel therapeutics that address unmet medical needs.
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